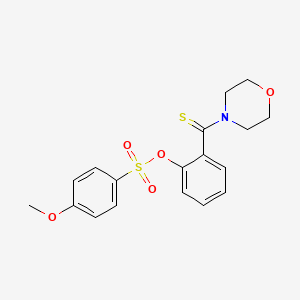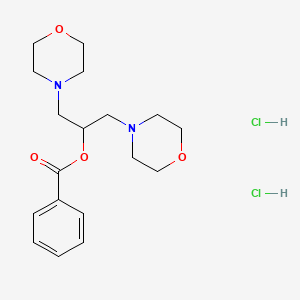
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride, also known as MORPH, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepines, which are known for their sedative and anxiolytic properties. However, MORPH has unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride acts as a positive allosteric modulator of the GABA-A receptor, which means it enhances the effects of GABA on the receptor. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the effects of GABA, this compound produces sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has effects on memory and learning, as well as on the immune system. These effects are mediated by the GABA-A receptor and other molecular targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has several advantages as a tool for scientific research. It is highly selective for the GABA-A receptor and has a well-defined mechanism of action. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, including its potential for abuse and dependence. It also has side effects such as drowsiness and impaired coordination, which can affect experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride. One area of interest is its potential as a therapeutic agent for anxiety disorders and other conditions. Another area of interest is its use as a tool for studying the molecular mechanisms of GABA-A receptor function. Further research is also needed to explore the potential side effects and safety of this compound, as well as its interactions with other drugs. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to our understanding of the brain and behavior.
Métodos De Síntesis
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-amino-2-(4-morpholinyl)acetic acid, which is then converted to 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate through a series of reactions involving acylation, reduction, and esterification. The final product is obtained as a dihydrochloride salt.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been used as a tool to study the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been used to study the effects of benzodiazepines on the brain and behavior.
Propiedades
IUPAC Name |
1,3-dimorpholin-4-ylpropan-2-yl benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.2ClH/c21-18(16-4-2-1-3-5-16)24-17(14-19-6-10-22-11-7-19)15-20-8-12-23-13-9-20;;/h1-5,17H,6-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKVYFJXLGXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2CCOCC2)OC(=O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
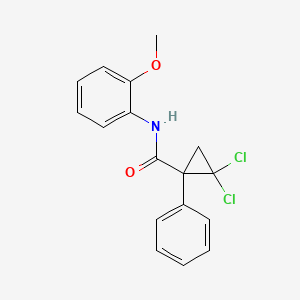
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
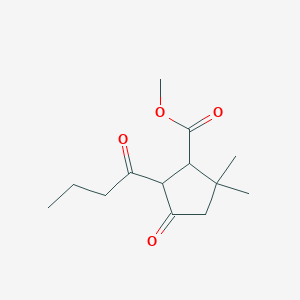
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
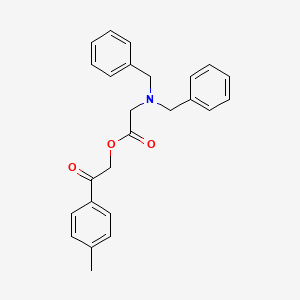
amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
